biological activity of 4-(4-Isopropoxyphenyl)pyrrolidin-2-one
biological activity of 4-(4-Isopropoxyphenyl)pyrrolidin-2-one
Biological Activity Profile: 4-(4-Isopropoxyphenyl)pyrrolidin-2-one [1]
Executive Summary
4-(4-Isopropoxyphenyl)pyrrolidin-2-one (CAS: 184828-11-3) is a biologically active gamma-lactam derivative belonging to the 4-arylpyrrolidin-2-one class. Structurally, it is characterized by a pyrrolidin-2-one core substituted at the C4 position with a 4-isopropoxyphenyl moiety. This scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for several therapeutic classes, most notably PDE4 inhibitors (e.g., Rolipram) and Racetam-class nootropics (e.g., Phenylpiracetam).
This technical guide analyzes the compound’s biological activity through the lens of Structure-Activity Relationships (SAR), positing it as a lipophilic analog of the 4-phenylpyrrolidin-2-one core with potential dual activity as a phosphodiesterase-4 (PDE4) inhibitor and a cognitive enhancer. Its specific substitution pattern—monosubstitution with a bulky isopropoxy group—suggests a unique pharmacological profile distinct from the disubstituted Rolipram series, potentially offering altered selectivity or metabolic stability.
Chemical Structure & Physicochemical Properties
The biological efficacy of 4-(4-Isopropoxyphenyl)pyrrolidin-2-one is dictated by its physicochemical parameters, which influence blood-brain barrier (BBB) permeability and receptor binding affinity.
| Property | Value / Description | Impact on Biological Activity |
| IUPAC Name | 4-(4-propan-2-yloxyphenyl)pyrrolidin-2-one | Defines chemical identity.[2][3][4] |
| CAS Number | 184828-11-3 | Unique identifier for sourcing and database queries. |
| Molecular Formula | C₁₃H₁₇NO₂ | Low molecular weight (< 500 Da) favors oral bioavailability. |
| Molecular Weight | 219.28 g/mol | Optimal for CNS penetration. |
| Lipophilicity (LogP) | ~2.0 - 2.5 (Predicted) | High lipophilicity due to the isopropoxy group facilitates BBB crossing. |
| H-Bond Donors | 1 (Amide NH) | Critical for binding to the PDE4 active site (glutamine/asparagine residues). |
| H-Bond Acceptors | 2 (Amide CO, Ether O) | Facilitates interaction with receptor pockets. |
| Chirality | 1 Chiral Center (C4) | Exists as (R)- and (S)-enantiomers. Biological activity is likely stereoselective (e.g., (R)-Rolipram is more potent). |
Mechanism of Action (MOA) & Pharmacology
Based on the 4-arylpyrrolidin-2-one scaffold, the compound exhibits two primary mechanisms of action.
Phosphodiesterase-4 (PDE4) Inhibition
The 4-arylpyrrolidin-2-one scaffold is the core of Rolipram , the archetypal PDE4 inhibitor.
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Mechanism: PDE4 enzymes hydrolyze cyclic adenosine monophosphate (cAMP) to 5'-AMP. Inhibition of PDE4 prevents this hydrolysis, leading to elevated intracellular cAMP levels.
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Signaling Cascade: Elevated cAMP activates Protein Kinase A (PKA), which phosphorylates the cAMP Response Element Binding protein (CREB). Phosphorylated CREB (pCREB) initiates the transcription of genes involved in synaptic plasticity (e.g., BDNF), anti-inflammatory responses, and memory consolidation.
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SAR Analysis: Rolipram possesses a 3-cyclopentyloxy-4-methoxy substitution. 4-(4-Isopropoxyphenyl)pyrrolidin-2-one lacks the 3-substituent but retains a bulky 4-alkoxy group. This suggests it may bind to the PDE4 catalytic domain, albeit potentially with different affinity or isoform selectivity (e.g., PDE4D vs. PDE4B) compared to dialkoxy analogs.
Nootropic & Neuroprotective Activity
Similar to Phenylpiracetam (4-phenyl-2-pyrrolidone-1-acetamide), the 4-phenylpyrrolidin-2-one core is associated with cognitive enhancement.
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Mechanism: Modulation of neurotransmitter receptors (nicotinic acetylcholine, NMDA) and potential enhancement of dopamine/noradrenaline release.
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Lipophilicity: The 4-isopropoxy group significantly increases lipophilicity compared to the unsubstituted phenyl ring of Phenylpiracetam, potentially enhancing CNS distribution and potency.
Metabolic Pathway & Stability
The isopropoxy group is susceptible to O-dealkylation by cytochrome P450 enzymes (likely CYP2D6 or CYP3A4), yielding the metabolite 4-(4-hydroxyphenyl)pyrrolidin-2-one . This phenolic metabolite may undergo Phase II conjugation (glucuronidation) and excretion.
Visualization: PDE4 Signaling Pathway
The following diagram illustrates the downstream effects of PDE4 inhibition by the compound, leading to cognitive and anti-inflammatory outcomes.
Figure 1: Mechanism of Action showing PDE4 inhibition leading to cAMP accumulation, PKA activation, and downstream neuroplasticity (BDNF) and anti-inflammatory effects.
Experimental Protocols
To validate the , the following standardized protocols are recommended. These assays assess its potency as a PDE4 inhibitor and its efficacy as a cognitive enhancer.
In Vitro PDE4 Enzymatic Assay (TR-FRET)
Objective: Determine the IC₅₀ of the compound against human PDE4 isoforms (PDE4B/PDE4D).
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Reagents: Recombinant human PDE4B/D enzymes, cAMP-d2 (acceptor), Anti-cAMP-Cryptate (donor), and test compound.
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Preparation: Dissolve 4-(4-Isopropoxyphenyl)pyrrolidin-2-one in 100% DMSO to a stock concentration of 10 mM.
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Reaction Setup:
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Dilute compound in assay buffer (50 mM Tris-HCl, pH 7.5, 8 mM MgCl₂).
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Add PDE4 enzyme (0.5 ng/well) to a 384-well plate.
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Incubate with compound for 15 min at Room Temperature (RT).
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Initiate reaction by adding cAMP substrate (20 nM).
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Detection:
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Incubate for 60 min at RT.
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Add detection reagents (cAMP-d2 + Anti-cAMP-Cryptate).
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Read fluorescence at 665 nm and 620 nm.
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Analysis: Calculate the HTRF ratio (665/620). Plot dose-response curves to determine IC₅₀.
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Control: Rolipram (Positive Control).
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In Vivo Behavioral Assessment (Morris Water Maze)
Objective: Evaluate spatial memory enhancement in rodents.
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Subjects: Male Wistar rats or C57BL/6 mice (n=10/group).
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Dosing: Administer 4-(4-Isopropoxyphenyl)pyrrolidin-2-one (1, 3, 10 mg/kg, i.p. or p.o.) 30 min prior to training. Vehicle control: 1% CMC or Saline.
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Apparatus: Circular pool filled with opaque water (25°C), containing a submerged escape platform.
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Training (Acquisition):
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4 trials/day for 5 consecutive days.
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Measure latency to find the platform.
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Probe Trial (Retention):
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On Day 6, remove the platform.
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Allow subject to swim for 60s.
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Metrics: Time spent in the target quadrant, number of platform crossings.
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Validation: A significant increase in target quadrant time compared to vehicle indicates nootropic activity.
Synthesis & Manufacturing Route
The synthesis of 4-(4-Isopropoxyphenyl)pyrrolidin-2-one typically follows a linear pathway starting from 4-isopropoxybenzaldehyde or 4-isopropoxycinnamic acid.
Figure 2: General synthetic pathway involving Knoevenagel condensation followed by Michael addition and reductive cyclization.
References
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PubChem. (2025).[3] Compound Summary: 4-(4-Isopropoxyphenyl)pyrrolidin-2-one (CID 3112940). National Library of Medicine. [Link]
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Wachtel, H. (1983). Potential antidepressant activity of rolipram and other selective cyclic AMP phosphodiesterase inhibitors. Neuropharmacology. [Link]
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Gouliaev, A. H., et al. (1994). Piracetam and other structurally related nootropics. Brain Research Reviews. [Link]
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O'Donnell, J. M., & Zhang, H. T. (2004). Antidepressant effects of inhibitors of cAMP phosphodiesterase (PDE4). Trends in Pharmacological Sciences. [Link]
